molecular formula C15H20O4 B022898 9beta-Hydroxymerulidial CAS No. 108893-58-9

9beta-Hydroxymerulidial

Cat. No. B022898
M. Wt: 264.32 g/mol
InChI Key: YOHHEVRXKIVTMR-UNQGMJICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9beta-Hydroxymerulidial is a natural compound that is extracted from the bark of the tree, Merulius tremellosus. This compound has been found to possess several biological activities, making it a potential candidate for drug development.

Mechanism Of Action

The mechanism of action of 9beta-Hydroxymerulidial is not fully understood. However, it has been proposed that it exerts its anti-tumor activity by inhibiting the Akt/mTOR signaling pathway. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 9beta-Hydroxymerulidial has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-kB signaling pathway.

Biochemical And Physiological Effects

9beta-Hydroxymerulidial has been found to possess several biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 9beta-Hydroxymerulidial has been found to possess anti-viral properties by inhibiting the replication of HIV.

Advantages And Limitations For Lab Experiments

The advantages of using 9beta-Hydroxymerulidial in lab experiments are that it is a natural compound and possesses several biological activities. It can be easily extracted from the bark of Merulius tremellosus and purified using various techniques. However, the limitations of using 9beta-Hydroxymerulidial in lab experiments are that its mechanism of action is not fully understood, and it may have off-target effects.

Future Directions

There are several future directions for the research on 9beta-Hydroxymerulidial. Firstly, the mechanism of action of this compound needs to be fully understood. Secondly, the potential of this compound as a drug candidate needs to be explored further. Thirdly, the toxicity of this compound needs to be evaluated in order to determine its safety for human use. Lastly, the synthesis of this compound needs to be optimized in order to increase its yield.
Conclusion:
In conclusion, 9beta-Hydroxymerulidial is a natural compound that possesses several biological activities such as anti-tumor, anti-inflammatory, and anti-viral properties. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 9beta-Hydroxymerulidial has been found to possess anti-viral properties by inhibiting the replication of HIV. Further research is needed to fully understand the mechanism of action of this compound and explore its potential as a drug candidate.

Synthesis Methods

9beta-Hydroxymerulidial is obtained from the bark of Merulius tremellosus. The extraction process involves the use of solvents such as methanol, ethanol, and water. The extract is then purified using various techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC). The final product is obtained as a white crystalline powder.

Scientific Research Applications

9beta-Hydroxymerulidial has been found to possess several biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. It has been tested on various cancer cell lines and has been found to inhibit cell proliferation. It has also been found to induce apoptosis in cancer cells. In addition, 9beta-Hydroxymerulidial has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to possess anti-viral properties by inhibiting the replication of the human immunodeficiency virus (HIV).

properties

CAS RN

108893-58-9

Product Name

9beta-Hydroxymerulidial

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1aR,2R,2aS,6aR)-2,2a-dihydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]indene-6,6a-dicarbaldehyde

InChI

InChI=1S/C15H20O4/c1-12(2)4-9-10(5-16)14(8-17)7-13(14,3)11(18)15(9,19)6-12/h5,8,11,18-19H,4,6-7H2,1-3H3/t11-,13+,14+,15+/m1/s1

InChI Key

YOHHEVRXKIVTMR-UNQGMJICSA-N

Isomeric SMILES

C[C@@]12C[C@@]1(C(=C3CC(C[C@]3([C@@H]2O)O)(C)C)C=O)C=O

SMILES

CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C

Canonical SMILES

CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C

synonyms

9-BETA-HYDROXYMERULIDIAL

Origin of Product

United States

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